

An In-Depth Technical Guide to PROTAC c-Met Degradator-3 (Compound 22b)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PROTAC c-Met degrader-3**, also identified as compound 22b in the primary literature. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Chemical Structure and Properties

PROTAC c-Met degrader-3 is a heterobifunctional molecule designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^[1]

Table 1: Chemical and Physical Properties of **PROTAC c-Met degrader-3**

Property	Value	Reference
Compound Name	PROTAC c-Met degrader-3 (Compound 22b)	[1][2]
Molecular Formula	C ₅₁ H ₅₄ N ₁₀ O ₇	[2][3]
Molecular Weight	919.04 g/mol	[2]
SMILES	<chem>COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CN4C CC(CC4)COC5=CN=C(N=C5) C6=CC=CC(=C6)CN7C(=O)C =CC(=N7)C8=CC=CC(=C8)C# N)CC2)N9CCC(=O)NC9=O</chem>	[3]
c-Met Ligand	Based on Tepotinib	[4]
E3 Ligase Ligand	CRBN Ligand (Thalidomide-based)	[1][4]

Biological Activity

PROTAC c-Met degrader-3 is a highly potent degrader of the c-Met protein. Its primary biological function is to induce the ubiquitination and subsequent proteasomal degradation of c-Met, leading to the suppression of downstream signaling pathways that are often dysregulated in cancer.

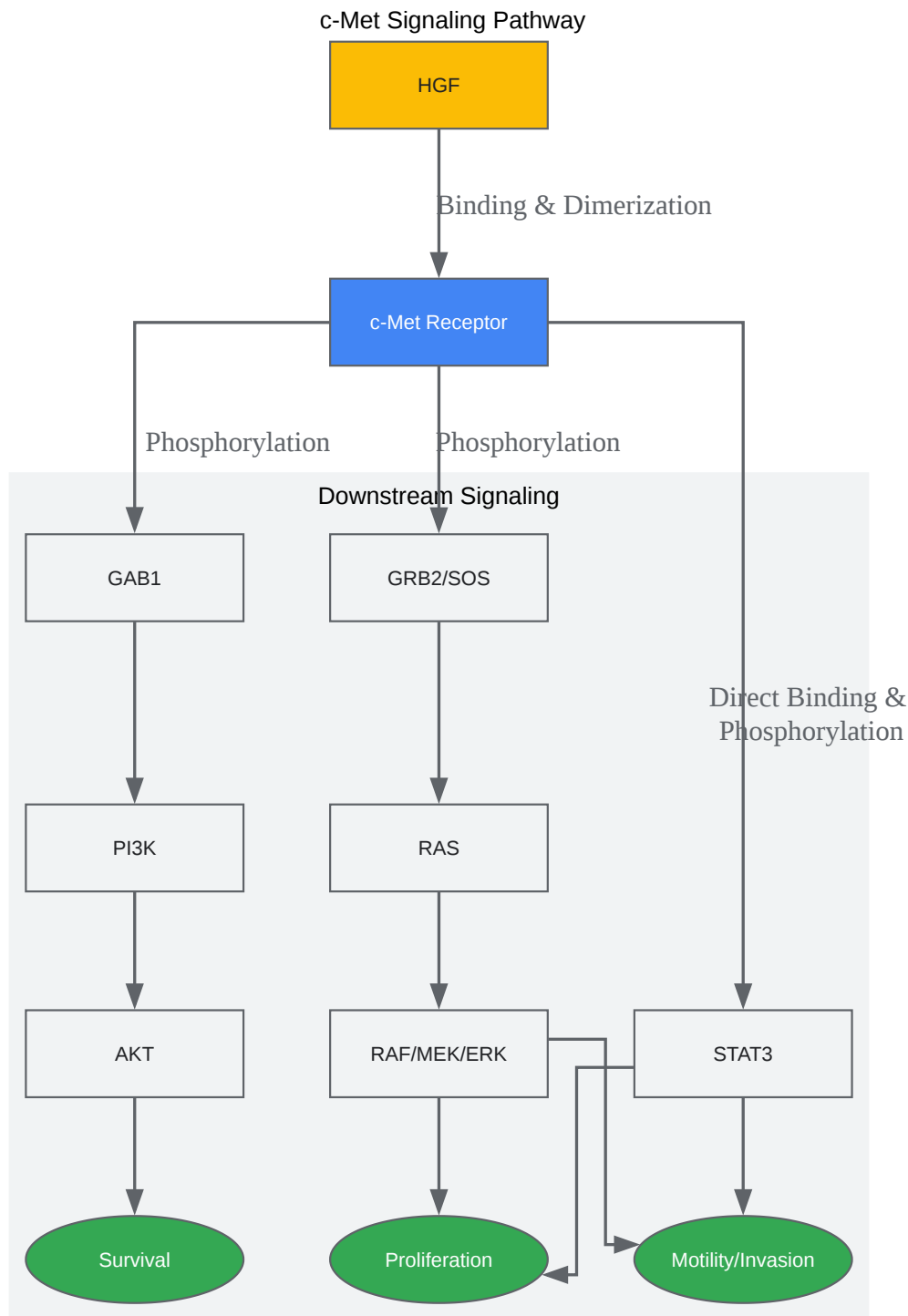
Table 2: In Vitro Biological Activity of **PROTAC c-Met degrader-3**

Parameter	Cell Line	Value	Reference
DC ₅₀ (c-Met Degradation)	EBC-1 (Lung Cancer)	0.59 nM	[1][5]
Biological Effect	EBC-1 (Lung Cancer)	Suppressed proliferation and induced apoptosis	[5]

Signaling Pathways and Mechanism of Action

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.^[6] These pathways are crucial for normal cellular processes such as proliferation, motility, and invasion.^[7] However, aberrant activation of c-Met is a known driver in many human cancers.^[8] Key downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.^[7]

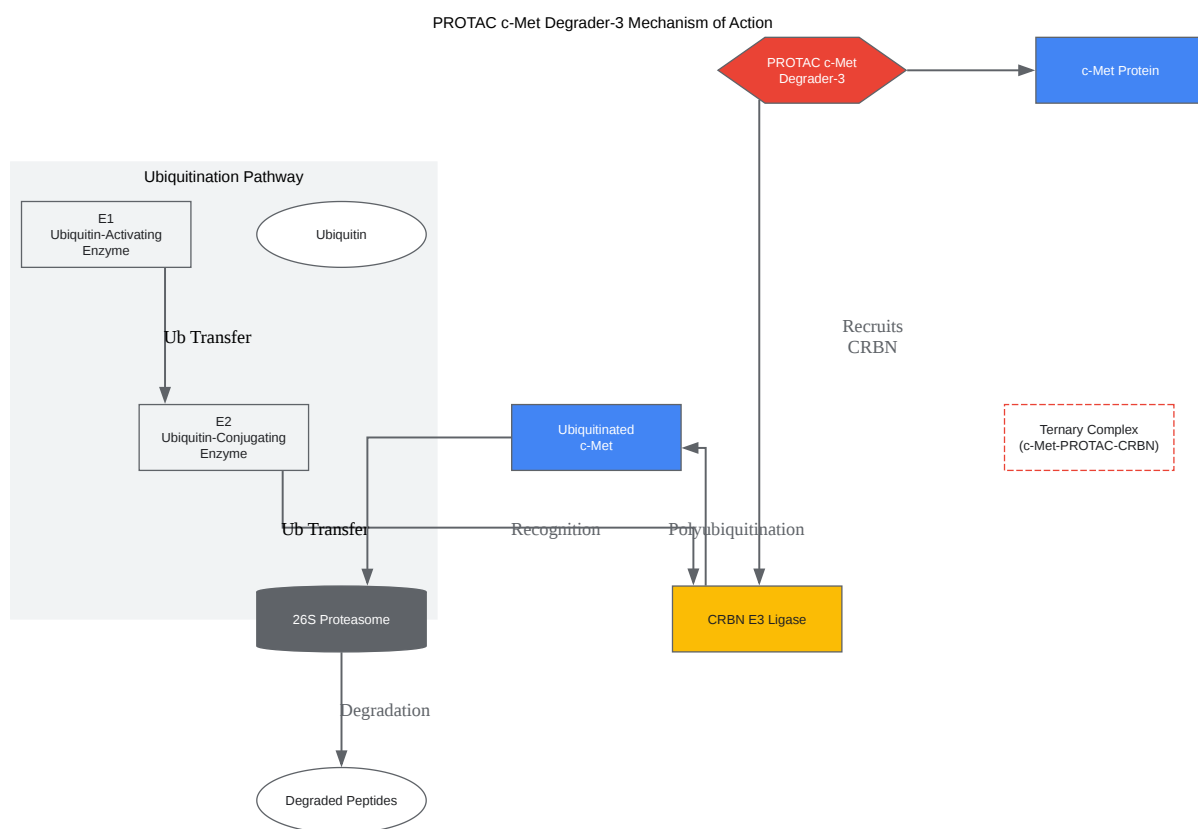


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Caption: Overview of the c-Met signaling pathway initiated by HGF binding.

Mechanism of Action of PROTAC c-Met Degradator-3

PROTAC c-Met degrader-3 functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ubiquitin ligase.[9] This proximity leads to the transfer of ubiquitin molecules to c-Met, marking it for degradation by the 26S proteasome.[10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple c-Met proteins.[9]



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Caption: PROTAC-mediated ubiquitination and degradation of c-Met.

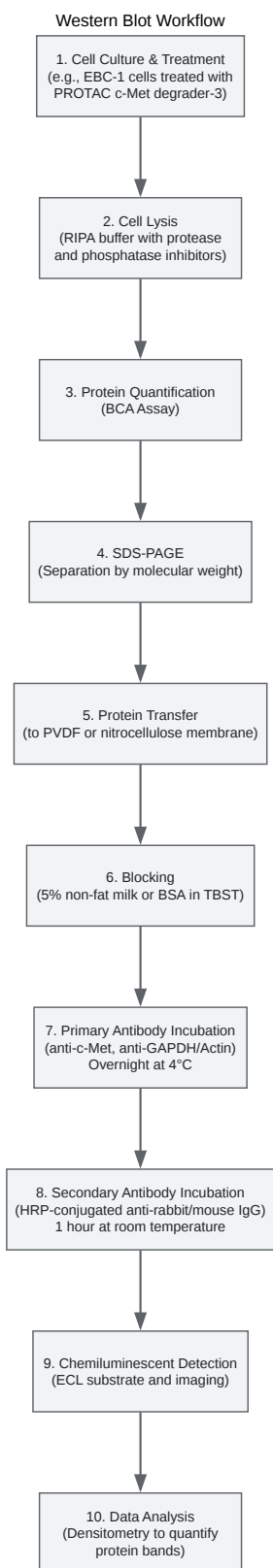
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **PROTAC c-Met degrader-3**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blot for c-Met Degradation

This protocol is used to quantify the levels of c-Met protein in cells following treatment with the PROTAC.

Experimental Workflow



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Caption: Step-by-step workflow for Western Blot analysis.

Detailed Methodology:

- **Cell Culture and Treatment:** Plate EBC-1 cells and allow them to adhere overnight. Treat the cells with varying concentrations of **PROTAC c-Met degrader-3** for the desired time course (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature protein samples in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for c-Met overnight at 4°C. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Data Analysis:** Quantify the band intensities using densitometry software and normalize the c-Met signal to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the PROTAC.

Detailed Methodology:

- **Cell Seeding:** Seed EBC-1 cells in a 96-well plate and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **PROTAC c-Met degrader-3** and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with the PROTAC.

Detailed Methodology:

- **Cell Treatment:** Treat EBC-1 cells with **PROTAC c-Met degrader-3** at the desired concentrations for a specified time (e.g., 48 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells and wash them with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.

- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- **Data Analysis:** Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to PROTAC c-Met Degradation-3 (Compound 22b)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543170/docs#an-in-depth-technical-guide-to-protac-c-met-degrader-3-compound-22b\]](https://www.benchchem.com/product/b15543170/docs#an-in-depth-technical-guide-to-protac-c-met-degrader-3-compound-22b)

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